molecular formula C21H26N6O2S2 B11019236 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide

カタログ番号: B11019236
分子量: 458.6 g/mol
InChIキー: IYRYSFUBIZUEOA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a synthetic heterocyclic molecule combining a benzothiazole core with a piperazine linker and a thiadiazole moiety.

特性

分子式

C21H26N6O2S2

分子量

458.6 g/mol

IUPAC名

4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-oxobutanamide

InChI

InChI=1S/C21H26N6O2S2/c1-21(2,3)19-23-24-20(30-19)22-16(28)8-9-17(29)26-10-12-27(13-11-26)18-14-6-4-5-7-15(14)31-25-18/h4-7H,8-13H2,1-3H3,(H,22,24,28)

InChIキー

IYRYSFUBIZUEOA-UHFFFAOYSA-N

正規SMILES

CC(C)(C)C1=NN=C(S1)NC(=O)CCC(=O)N2CCN(CC2)C3=NSC4=CC=CC=C43

製品の起源

United States

準備方法

合成経路と反応条件

4-[4-(1,2-ベンゾチアゾール-3-イル)ピペラジン-1-イル]-N-[(2Z)-5-tert-ブチル-1,3,4-チアゾール-2(3H)-イリデン]-4-オキソブタンアミドの合成は、通常、複数ステップの手順を必要とします。一般的なアプローチには、ベンゾチアゾールとピペラジンの中間体の初期形成が含まれ、続いて制御された条件下でチアゾール部分とカップリングされます。 反応条件には、クロロホルム、DMSO、酢酸エチル、およびメタノールなどの溶媒の使用が含まれることがよくあります .

工業生産方法

この化合物の工業生産方法には、反応速度と収率を高めるためにマイクロ波支援合成を使用することが含まれる場合があります。 この環境に優しいアプローチは、反応時間を大幅に短縮し、合成プロセスの全体的な効率を向上させることができます .

化学反応の分析

科学研究への応用

4-[4-(1,2-ベンゾチアゾール-3-イル)ピペラジン-1-イル]-N-[(2Z)-5-tert-ブチル-1,3,4-チアゾール-2(3H)-イリデン]-4-オキソブタンアミドは、以下を含む幅広い科学研究への応用があります。

科学的研究の応用

Antitumor Activity

Research indicates that derivatives of benzothiazole and piperazine exhibit significant anticancer properties. A study highlighted the synthesis of novel benzothiazole-piperazine hybrids that demonstrated moderate to potent activity against various human cancer cell lines including MCF7 (breast cancer) and HCT116 (colon cancer) . The incorporation of the thiadiazole moiety in the compound under discussion may enhance its anticancer efficacy by altering its interaction with biological targets.

Antimicrobial Activity

Benzothiazole derivatives are well-documented for their antimicrobial properties. The compound's structure suggests potential activity against both Gram-positive and Gram-negative bacteria. A related study synthesized various benzothiazole-piperazine conjugates and evaluated their antibacterial effects, reporting promising results . The presence of the piperazine ring is believed to contribute to the overall bioactivity by facilitating better interaction with microbial targets.

Anti-inflammatory Effects

The anti-inflammatory potential of compounds containing thiadiazole and benzothiazole rings has been established in multiple studies. These compounds can inhibit pro-inflammatory cytokines and enzymes, thus reducing inflammation. The specific compound may exhibit similar properties due to its structural components that have shown efficacy in previous research .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of compounds. In the case of this compound, modifications to the benzothiazole and thiadiazole components can significantly influence its pharmacological profile. For example, variations in substituents on the piperazine ring have been shown to affect both potency and selectivity towards different biological targets .

Synthesis Approaches

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. Techniques such as click chemistry have been utilized to efficiently construct the desired molecular framework while ensuring high yields . The synthetic routes often emphasize eco-friendly conditions to align with modern green chemistry principles.

Case Studies

Study ReferenceApplicationFindings
AntitumorModerate to potent activity against MCF7 and HCT116 cell lines
AntimicrobialPromising antibacterial effects against Gram-positive and Gram-negative bacteria
Anti-inflammatoryInhibition of pro-inflammatory cytokines observed

作用機序

類似の化合物との比較

独自性

4-[4-(1,2-ベンゾチアゾール-3-イル)ピペラジン-1-イル]-N-[(2Z)-5-tert-ブチル-1,3,4-チアゾール-2(3H)-イリデン]-4-オキソブタンアミドは、ベンゾチアゾール、ピペラジン、およびチアゾール部分の組み合わせによってユニークであり、これらは異なる生物活性と潜在的な治療用途をもたらします。

類似化合物との比較

Structural Analogues from the I-Series ()

Compounds I-6230, I-6232, I-6273, I-6373, and I-6473 share structural motifs with the target molecule, including heterocyclic cores (pyridazine, isoxazole) and phenethylamino/ethoxy linkers. Key differences lie in substituents and ring systems:

Compound Core Structure Substituents/Modifications Potential Activity
Target Compound Benzothiazole + Thiadiazole tert-butyl, oxobutanamide linker Hypothesized CNS/kinase target
I-6230 Pyridazine Ethyl benzoate, phenethylamino linker Kinase inhibition (inferred)
I-6232 6-Methylpyridazine Methyl group enhances lipophilicity Improved metabolic stability
I-6273 Methylisoxazole Isoxazole core with methyl substitution Anti-inflammatory (analogous)
I-6373 3-Methylisoxazole Phenethylthio linker Enhanced cell permeability
I-6373 3-Methylisoxazole Phenethoxy linker Solubility optimization

Key Findings :

  • The oxobutanamide linker may enhance hydrogen-bonding capacity relative to the ester or thioether linkers in analogues, improving target selectivity .

Natural Product Analogues ()

While Zygocaperoside and Isorhamnetin-3-O glycoside from Zygophyllum fabago are structurally distinct (steroidal and flavonoid derivatives), their isolation and characterization via NMR/UV spectroscopy highlight methodologies applicable to the target compound. For example, the tert-butyl group in the thiadiazole ring could be validated using $^{13}\text{C}$-NMR, as demonstrated for Isorhamnetin-3-O glycoside’s glycosidic linkage .

Physicochemical and Pharmacokinetic Properties

A hypothetical comparison based on structural features:

Property Target Compound I-6230 I-6232
Molecular Weight ~540 g/mol (calculated) 396.4 g/mol 410.4 g/mol
LogP (Predicted) 3.8 2.5 3.0
Hydrogen Bond Acceptors 8 6 6
Rotatable Bonds 6 7 7

Implications :

  • Higher LogP in the target compound suggests superior membrane permeability but may pose solubility challenges.
  • Reduced rotatable bonds compared to I-series analogues could enhance conformational stability .

生物活性

The compound 4-[4-(1,2-benzothiazol-3-yl)piperazin-1-yl]-N-[(2Z)-5-tert-butyl-1,3,4-thiadiazol-2(3H)-ylidene]-4-oxobutanamide is a heterocyclic compound that integrates a benzothiazole moiety and a piperazine ring, both of which are known for their diverse biological activities. This article examines the biological activity of this compound through various studies, highlighting its potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

C18H22N4S2\text{C}_{18}\text{H}_{22}\text{N}_4\text{S}_2

This molecular formula indicates the presence of nitrogen and sulfur atoms, which contribute to the compound's unique properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The benzothiazole moiety is known to interact with various enzymes and receptors, influencing their activity. The piperazine component enhances binding affinity and selectivity towards these targets, which can lead to modulation of several biological pathways.

Antimicrobial Activity

Studies have shown that compounds containing benzothiazole and piperazine exhibit significant antimicrobial properties. For instance:

  • In vitro testing demonstrated that derivatives of similar structures showed efficacy against bacteria such as Staphylococcus aureus and Escherichia coli .
  • The compound's structural features suggest potential activity against fungi as well, aligning with findings from related thiadiazole compounds that exhibited antifungal properties .

Antitumor Activity

Research into the antitumor potential of related compounds has yielded promising results:

  • A series of benzothiazole derivatives were evaluated for their antitumor activity against various cancer cell lines. Notably, some compounds displayed potent inhibition of cell proliferation .
  • Structure-activity relationship (SAR) studies indicated that modifications in the piperazine and thiadiazole components could enhance antitumor efficacy .

Case Studies

  • Antimicrobial Study : A recent study focused on synthesizing new thiadiazole compounds which included the benzothiazole-piperazine scaffold. The results indicated significant antimicrobial activity against Candida albicans and Staphylococcus aureus, suggesting that modifications in the structure can lead to enhanced biological effects .
  • Antitumor Evaluation : Another investigation assessed the effects of benzothiazole derivatives on cancer cell lines such as Mia PaCa-2 and PANC-1. The results highlighted that certain modifications resulted in increased cytotoxicity, making them potential candidates for further development as anticancer agents .

Data Tables

The following table summarizes the biological activities observed in related studies:

Compound StructureActivity TypeTarget Organism/Cell LineEfficacy
Benzothiazole-Piperazine DerivativeAntimicrobialStaphylococcus aureusMIC = 15.62 µg/mL
Thiadiazole DerivativeAntifungalCandida albicansInhibition observed
Benzothiazole AnalogAntitumorMia PaCa-2, PANC-1Potent cytotoxicity observed

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。